Cas no 21230-07-9 (4-methyl-N-(propan-2-yl)benzene-1-sulfonamide)

4-methyl-N-(propan-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 4-methyl-N-(1-methylethyl)-
- N-Isopropyl-4-methylbenzenesulfonamide
- 4-methyl-N-propan-2-ylbenzenesulfonamide
- 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide
- AKOS000277268
- N-Isopropyl-4-MethylbenzenesulfonaMide, 97%
- SCHEMBL6500063
- 21230-07-9
- EN300-8676116
- STK451927
- Z45497602
- G34003
- MFCD00543042
- DTXSID60402001
- DB-343904
- CS-0263421
- 4-methyl-N-(propan-2-yl)benzenesulfonamide
- NXUHAAIJVABUMJ-UHFFFAOYSA-N
-
- MDL: MFCD00543042
- Inchi: InChI=1S/C10H15NO2S/c1-8(2)11-14(12,13)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3
- InChI Key: NXUHAAIJVABUMJ-UHFFFAOYSA-N
- SMILES: Cc1ccc(cc1)S(=O)(=O)NC(C)C
Computed Properties
- Exact Mass: 213.08245
- Monoisotopic Mass: 213.082
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 54.6A^2
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 318.9±35.0 °C at 760 mmHg
- Flash Point: 146.7±25.9 °C
- PSA: 46.17
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8676116-0.1g |
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide |
21230-07-9 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
Ambeed | A1243163-1g |
N-Isopropyl-4-methylbenzenesulfonamide |
21230-07-9 | 98% | 1g |
$255.0 | 2025-02-24 | |
Ambeed | A1243163-100mg |
N-Isopropyl-4-methylbenzenesulfonamide |
21230-07-9 | 98% | 100mg |
$65.0 | 2025-02-24 | |
Enamine | EN300-8676116-0.25g |
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide |
21230-07-9 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
Enamine | EN300-8676116-0.05g |
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide |
21230-07-9 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
Enamine | EN300-8676116-5g |
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide |
21230-07-9 | 95% | 5g |
$743.0 | 2023-09-02 | |
Enamine | EN300-8676116-1g |
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide |
21230-07-9 | 95% | 1g |
$256.0 | 2023-09-02 | |
Aaron | AR003TTO-10g |
N-Isopropyl-4-methylbenzenesulfonamide |
21230-07-9 | 95% | 10g |
$1539.00 | 2023-12-15 | |
Aaron | AR003TTO-50mg |
N-Isopropyl-4-methylbenzenesulfonamide |
21230-07-9 | 98% | 50mg |
$47.00 | 2025-02-13 | |
Aaron | AR003TTO-5g |
N-Isopropyl-4-methylbenzenesulfonamide |
21230-07-9 | 98% | 5g |
$1740.00 | 2025-02-13 |
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide
Professional Introduction to 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide (CAS No. 21230-07-9)
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 21230-07-9, belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its aromatic ring system and sulfonamide functional group, make it a promising candidate for further investigation in drug discovery and molecular biology.
The chemical structure of 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide consists of a benzene ring substituted with a methyl group at the 4-position and a sulfonamide moiety attached to a propyl group at the 1-position. This arrangement contributes to its distinct physicochemical properties, such as solubility, stability, and reactivity, which are critical factors in determining its suitability for various applications. The sulfonamide group is particularly noteworthy, as it is known to exhibit strong interactions with biological targets, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Studies have demonstrated that sulfonamides can serve as effective antimicrobial agents, anti-inflammatory drugs, and even potential chemotherapeutic agents. The compound 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide is no exception and has been explored in several preclinical studies for its potential pharmacological effects.
One of the most compelling aspects of 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide is its ability to modulate various biological pathways. Research has indicated that this compound may interact with enzymes and receptors involved in inflammation, pain perception, and metabolic processes. For instance, studies have suggested that sulfonamides can inhibit the activity of certain enzymes that play a crucial role in the inflammatory response, thereby potentially reducing symptoms associated with chronic inflammatory conditions.
The pharmacokinetic properties of 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide are also of considerable interest. Its molecular structure suggests good oral bioavailability and moderate metabolic stability, which are essential characteristics for any drug candidate. Furthermore, the presence of both lipophilic (methyl and propyl groups) and hydrophilic (sulfonamide group) moieties enhances its solubility in both aqueous and lipid environments, facilitating its absorption and distribution throughout the body.
In the realm of drug discovery, the synthesis and optimization of sulfonamide derivatives remain a focal point due to their versatility and efficacy. The compound 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide exemplifies this trend, as it represents a well-designed molecule that balances structural complexity with functional utility. Advances in synthetic methodologies have enabled researchers to modify its core structure systematically, allowing for the exploration of novel analogs with enhanced pharmacological profiles.
The role of computational chemistry in understanding the behavior of 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting its interactions with biological targets and assessing its potential toxicity profile. These computational approaches complement experimental studies by providing insights into the molecular mechanisms underlying its biological activity. For instance, docking studies have revealed that this compound can bind effectively to specific protein targets, suggesting its potential as an inhibitor or modulator of these proteins.
The therapeutic potential of 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide extends beyond antimicrobial applications. Emerging research indicates that sulfonamides may have utility in treating neurological disorders by interacting with neurotransmitter systems. The ability of this compound to cross the blood-brain barrier is particularly noteworthy, as it opens up possibilities for developing treatments targeting central nervous system disorders without significant side effects.
In conclusion, 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide (CAS No. 21230-07-9) is a multifaceted compound with significant promise in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for sulfonamide derivatives, compounds like this one are poised to play a crucial role in addressing various medical challenges.
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